1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-tert-butyl-6-[(3-methoxyphenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-15-10-19-22(18(2,3)4)16(15)17(23)21(20-12)11-13-7-6-8-14(9-13)24-5/h6-10H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUKPDRBNSACRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound belonging to the class of pyrazolopyridazines. This compound features a distinctive structure characterized by a pyrazolo[3,4-d]pyridazine core, which is fused with a tert-butyl group and a methoxybenzyl substituent. The unique combination of these structural elements is believed to influence its biological activity and chemical reactivity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O, with a molecular weight of 326.4 g/mol. Its structural features can be summarized in the following table:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1172856-63-1 |
| Molecular Weight | 326.4 g/mol |
The specific mechanism of action for this compound remains largely unexplored due to limited research. However, compounds within the pyrazolo[3,4-d]pyridazine class have been investigated for various biological activities, including:
- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties.
- Antifungal Activity : Certain pyrazolopyridazines have shown effectiveness against fungal infections.
- Antitumor Activity : Research suggests potential anticancer effects through mechanisms such as apoptosis induction and cytotoxicity against tumor cells.
Research Findings
Recent studies have highlighted the potential biological activities associated with this compound and its analogs:
- Anticancer Properties : A study indicated that pyrazolopyridazine derivatives could induce apoptosis in cancer cells, demonstrating cytotoxicity comparable to established chemotherapeutics like bleomycin.
- Structure-Activity Relationship (SAR) : The unique substituents on the pyrazolo[3,4-d]pyridazine core can significantly impact biological activity. For example, the presence of methoxy and tert-butyl groups may enhance lipophilicity and cellular uptake, thereby improving efficacy against target cells .
- Safety Data : Currently, safety data specific to this compound is not available; however, general laboratory protocols for handling new compounds apply.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound and their unique features:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(tert-butyl)-N-(4-methoxybenzyl)pyrazole | Pyrazole derivative | Exhibits antimicrobial properties |
| 5-Methylpyrazole | Simple pyrazole | Basic structure; less complex |
| Pyrazolo[3,4-d]pyrimidine derivatives | Related heterocycles | Potentially different activities |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Studies should focus on:
- In vitro and in vivo assays to determine specific biological effects.
- Mechanistic studies to uncover pathways through which this compound exerts its effects.
- Safety assessments to establish handling protocols for laboratory use.
Comparison with Similar Compounds
Data Tables
Table 2: Impact of Substituents on Properties
Preparation Methods
Preparation of 3-(tert-Butyl)-4-Acetylsydnone (Intermediate A)
Sydnone synthesis :
Acetylation :
Hydrazone Formation (Intermediate B)
- Condense Intermediate A with 3-methoxybenzylhydrazine in ethanol under acidic catalysis (Scheme 2).
- Reaction conditions : Reflux for 2–3 h, monitored by TLC.
- Yield : 70–82% after recrystallization (ethanol/water).
Vilsmeier–Haack Cyclization
- Treat Intermediate B with DMF/POCl$$ _3 $$ (Vilsmeier–Haack reagent) under microwave irradiation (5–8 min, 120°C).
- Mechanism :
- Formylation at the acetyl group’s α-position.
- Intramolecular nucleophilic attack by the hydrazone nitrogen, followed by elimination of CO$$ _2 $$ and H$$ _2 $$O.
- Yield : 88–94% (microwave) vs. 70–75% (conventional heating).
Methyl Group Installation at Position 4
The methyl group originates from the acetyl moiety in Intermediate A, which undergoes reductive elimination during cyclization. Confirmation via $$ ^1H $$ NMR shows a singlet at δ 2.35 (3H, CH$$ _3 $$) in the final product.
Optimization and Scalability
Microwave-Assisted Synthesis
Solvent and Catalyst Screening
- Optimal conditions : DMF/POCl$$ _3 $$ (3:1 v/v) with 0.1 eq. sulfamic acid.
- Alternatives : THF and toluene resulted in incomplete cyclization (<50% yield).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Single-crystal analysis confirms the planar pyridazinone core and substituent orientations (analogous to compound 7d in Ref).
Comparative Yield Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sydnone synthesis | Ethanol, reflux | 85 | 98.5 |
| Hydrazone formation | EtOH, HCl catalysis | 82 | 97.8 |
| Cyclization | Microwave, 120°C | 94 | 99.1 |
| Alkylation | DMF, K$$ _2 $$CO$$ _3 $$ | 72 | 96.3 |
Challenges and Mitigation Strategies
- Low alkylation yields : Attributed to steric hindrance from the tert-butyl group. Mitigated by using excess 3-methoxybenzyl bromide (1.5 eq.).
- Byproduct formation : Unreacted hydrazone observed in conventional heating. Addressed via microwave acceleration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
- Methodology : The synthesis involves multi-step organic reactions. A general approach includes:
- Step 1 : Condensation of a pyrazolo[3,4-d]pyridazine core with tert-butyl and methyl substituents under reflux conditions using trifluoroacetic acid (TFA) as a catalyst in toluene (yields ~60–70%) .
- Step 2 : Introduction of the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC and optimize purification using column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (H) and 28–32 ppm (C) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), expecting a molecular ion peak at m/z 382.19 (calculated for CHNO) .
- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1700 cm and methoxy (C-O) at 1250 cm .
Q. What purification challenges are associated with this compound, and how can they be addressed?
- Challenges : Low solubility in polar solvents and potential byproduct formation during cyclization.
- Solutions :
- Use mixed solvent systems (e.g., dichloromethane/methanol) for recrystallization.
- Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .
Advanced Research Questions
Q. How do substituent modifications (e.g., tert-butyl vs. methyl groups) impact the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent | Position | Impact on Activity |
|---|---|---|
| tert-butyl | 1-position | Enhances metabolic stability due to steric hindrance . |
| 3-methoxybenzyl | 6-position | Modulates receptor binding affinity via π-π interactions . |
| Methyl | 4-position | Reduces steric bulk, potentially increasing solubility . |
- Experimental Design : Compare IC values in enzyme inhibition assays (e.g., kinase assays) for analogs with varied substituents .
Q. What computational modeling approaches are effective for predicting this compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains. The tert-butyl group may occupy hydrophobic pockets, while the pyridazinone core interacts with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding patterns .
- Validation : Cross-validate with experimental binding assays (e.g., SPR or ITC) to confirm computational predictions .
Q. How can researchers address contradictory bioactivity data across studies?
- Root Causes : Variability in assay conditions (e.g., pH, temperature) or impurities in compound batches.
- Resolution Strategies :
- Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).
- Validate compound purity (>95% via HPLC) and characterize metabolites using LC-MS .
Q. What strategies optimize multi-step synthesis for scalability in academic labs?
- Key Steps :
- Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yields .
- Process Monitoring : Use in-situ FTIR to track intermediate formation and minimize side reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in literature?
- Factors Influencing Solubility :
- Crystalline vs. amorphous forms (characterize via XRD).
- pH-dependent solubility (perform assays in buffers ranging from pH 2–8) .
- Experimental Replication : Reproduce solubility measurements using standardized USP methods and report solvent systems (e.g., DMSO stock solutions vs. aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
